Cas no 1260899-01-1 (Methyl 5-chloro-2-oxoindoline-7-carboxylate)

Methyl 5-chloro-2-oxoindoline-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-2-oxoindoline-7-carboxylate
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- Inchi: 1S/C10H8ClNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)
- InChI Key: NDFDSSJKUFAZCD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)C2=C(C=1)CC(N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- XLogP3: 1.3
- Topological Polar Surface Area: 55.4
Methyl 5-chloro-2-oxoindoline-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246096-5g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 5g |
$1246 | 2021-08-04 | |
Chemenu | CM246096-10g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 10g |
$1870 | 2021-08-04 | |
Chemenu | CM246096-5g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
Alichem | A199010561-10g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 97% | 10g |
$2460.24 | 2023-09-03 | |
Chemenu | CM246096-10g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 10g |
$*** | 2023-03-30 | |
Alichem | A199010561-5g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 97% | 5g |
$1624.08 | 2023-09-03 | |
Chemenu | CM246096-1g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM246096-1g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 95%+ | 1g |
$520 | 2021-08-04 | |
Alichem | A199010561-25g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 97% | 25g |
$4100.40 | 2023-09-03 | |
Ambeed | A508484-1g |
Methyl 5-chloro-2-oxoindoline-7-carboxylate |
1260899-01-1 | 97% | 1g |
$638.0 | 2024-04-25 |
Methyl 5-chloro-2-oxoindoline-7-carboxylate Related Literature
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
Additional information on Methyl 5-chloro-2-oxoindoline-7-carboxylate
Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both chloro and carboxylate functional groups makes it an invaluable building block for medicinal chemists, enabling the construction of complex molecular architectures essential for drug discovery.
The chemical structure of Methyl 5-chloro-2-oxoindoline-7-carboxylate consists of an indoline core substituted with a chloro group at the 5-position and a methyl ester group at the 7-position. This configuration not only enhances its reactivity but also allows for diverse chemical modifications, making it a preferred choice for synthesizing various pharmacophores. The indoline scaffold is particularly noteworthy, as it is a common motif found in numerous bioactive compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.
In recent years, significant advancements have been made in leveraging Methyl 5-chloro-2-oxoindoline-7-carboxylate as a precursor in the synthesis of small-molecule drugs. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting specific enzymes involved in metabolic disorders. The chloro substituent at the 5-position serves as a versatile handle for further functionalization, allowing chemists to introduce additional groups such as amines or alcohols through nucleophilic substitution reactions. This flexibility has been instrumental in creating derivatives with enhanced binding affinity and selectivity.
Moreover, the ester functionality at the 7-position provides another avenue for chemical manipulation. Hydrolysis of this group can yield the corresponding carboxylic acid, which can then be further modified to introduce various pharmacophoric elements. Such modifications have led to the discovery of several promising candidates for treating neurological disorders, where precise molecular tuning is crucial for efficacy and safety.
The pharmaceutical industry has also explored the use of Methyl 5-chloro-2-oxoindoline-7-carboxylate in the development of antiviral agents. Its structural features have been found to be conducive to interactions with viral proteases and polymerases, making it an excellent scaffold for designing inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against a range of pathogens, including those responsible for emerging infectious diseases. This underscores the importance of indoline-based compounds in addressing global health challenges.
From a synthetic chemistry perspective, Methyl 5-chloro-2-oxoindoline-7-carboxylate offers several advantages over alternative intermediates. Its high purity and stability under various reaction conditions make it an ideal candidate for large-scale production. Additionally, its compatibility with green chemistry principles has been highlighted in several studies, where researchers have optimized synthetic routes to minimize waste and energy consumption. These efforts align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
The versatility of Methyl 5-chloro-2-oxoindoline-7-carboxylate extends beyond its applications in drug development. It has also been utilized in material science research, particularly in the synthesis of organic semiconductors and catalysts. The indoline core's ability to adopt multiple conformations has been exploited to design molecules with specific electronic properties, making it valuable for developing next-generation electronic devices.
In conclusion, Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity profile have enabled its use in the development of diverse therapeutic agents across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a critical component in the pharmaceutical and materials science industries.
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